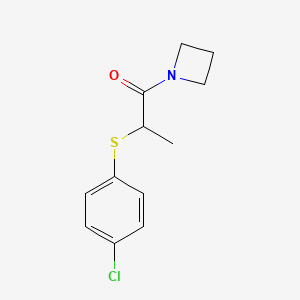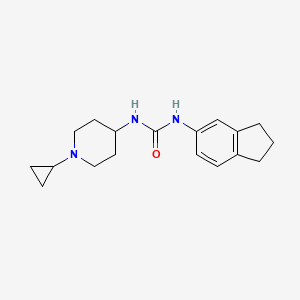
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It is a potent and selective inhibitor of all three isoforms of Akt, which are involved in cell survival, growth, and proliferation. AZD5363 has shown potential as a therapeutic agent in cancer treatment, as well as in other diseases such as diabetes and Alzheimer's disease.
作用機序
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide inhibits the Akt pathway by binding to the ATP-binding site of all three isoforms of Akt. This prevents the activation of downstream signaling pathways that are involved in cell survival, growth, and proliferation. By blocking the Akt pathway, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been shown to have potential in other diseases such as diabetes and Alzheimer's disease. In diabetes, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve glucose metabolism by activating the glucose transporter GLUT4. In Alzheimer's disease, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
実験室実験の利点と制限
One advantage of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its specificity for the Akt pathway, which makes it a useful tool for studying the role of Akt in various cellular processes. However, one limitation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. One area of interest is the development of combination therapies that include N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the investigation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide in other diseases, such as diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and its potential side effects in humans.
合成法
The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide involves several steps, starting with the reaction of 3-methoxy-2,4-dimethylphenylamine with 4-methylsulfonylbenzoyl chloride to form the intermediate N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. This intermediate is then reacted with various reagents to produce the final product, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been described in several publications and patents.
科学的研究の応用
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo, by blocking the Akt pathway. N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been investigated for its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-5-10-15(12(2)16(11)22-3)18-17(19)13-6-8-14(9-7-13)23(4,20)21/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQMGPXLSQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)


![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)